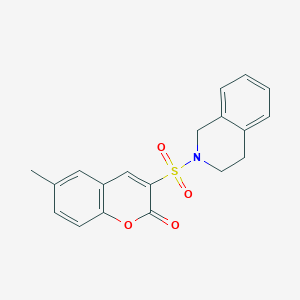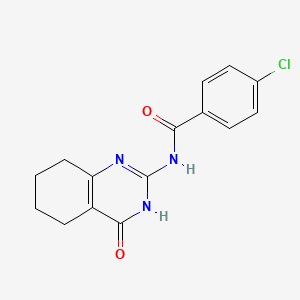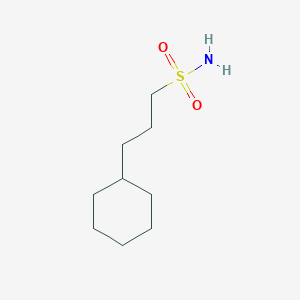
3-Cyclohexylpropane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclohexylpropane-1-sulfonamide is an organosulfur compound with the molecular formula C9H19NO2S. It is characterized by a cyclohexyl group attached to a propane chain, which is further connected to a sulfonamide group.
Mecanismo De Acción
Target of Action
The primary target of 3-Cyclohexylpropane-1-sulfonamide, a sulfonamide derivative, is the bacterial enzyme dihydropteroate synthetase (DHPS) . This enzyme plays a crucial role in the synthesis of folate, a vital component for bacterial cell growth and replication .
Mode of Action
This compound acts as a competitive inhibitor of DHPS . It mimics the natural substrate of the enzyme, para-aminobenzoic acid (PABA), and binds to the active site of DHPS, preventing PABA from binding . This inhibits the production of dihydrofolic acid, a precursor of tetrahydrofolic acid, which is essential for the synthesis of nucleic acids in bacteria .
Biochemical Pathways
The inhibition of DHPS disrupts the folate synthesis pathway in bacteria . This leads to a deficiency of tetrahydrofolic acid, which is required for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA . As a result, bacterial DNA replication and cell division are hindered, leading to the bacteriostatic effect of sulfonamides .
Pharmacokinetics
Sulfonamides, in general, are known for their good absorption from the gastrointestinal tract, wide distribution in body tissues, metabolism in the liver, and excretion through the kidneys .
Result of Action
The ultimate result of the action of this compound is the inhibition of bacterial growth and replication . By blocking the synthesis of nucleic acids, the compound prevents the bacteria from replicating, thereby controlling the spread of the bacterial infection .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, the presence of other drugs can influence its action through drug-drug interactions .
Análisis Bioquímico
Biochemical Properties
Sulfonamides, including 3-Cyclohexylpropane-1-sulfonamide, exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-tetrahydropteroate synthetase . These activities allow them to interact with various enzymes, proteins, and other biomolecules, playing a role in treating a diverse range of disease states .
Molecular Mechanism
Sulfonamides are known to inhibit dihydropteroate synthetase, an enzyme involved in the synthesis of folic acid, which is crucial for the growth and multiplication of bacteria .
Metabolic Pathways
Sulfonamides are known to interfere with the synthesis of folic acid, a crucial component in the metabolism of bacteria .
Transport and Distribution
The transport and distribution of a compound can be influenced by factors such as its chemical properties, binding proteins, and the presence of transporters .
Subcellular Localization
The subcellular localization of a compound can affect its activity or function .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclohexylpropane-1-sulfonamide typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, making it an efficient and environmentally friendly process . The reaction conditions often include the use of oxidizing agents and catalysts to facilitate the formation of the sulfonamide bond.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidative coupling reactions. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 3-Cyclohexylpropane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of various sulfonamide derivatives.
Aplicaciones Científicas De Investigación
3-Cyclohexylpropane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It serves as a valuable building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of agrochemicals and materials with specific properties.
Comparación Con Compuestos Similares
Sulfamethazine: Used in veterinary medicine for treating bacterial infections.
Sulfadiazine: Employed in combination with pyrimethamine to treat toxoplasmosis.
Sulfanilamide: One of the earliest sulfonamide drugs used for bacterial infections.
Uniqueness: 3-Cyclohexylpropane-1-sulfonamide is unique due to its specific structural features, which include a cyclohexyl group and a propane chain.
Propiedades
IUPAC Name |
3-cyclohexylpropane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2S/c10-13(11,12)8-4-7-9-5-2-1-3-6-9/h9H,1-8H2,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZRBYKUATGPQLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(Benzo[d]oxazol-2-ylthio)-1-(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2984362.png)
![6-[(5-{[(4-chlorophenyl)methyl]sulfanyl}-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2984363.png)
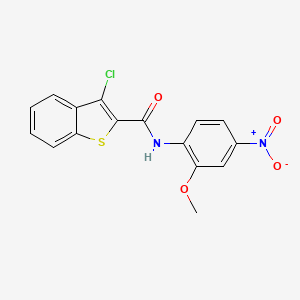
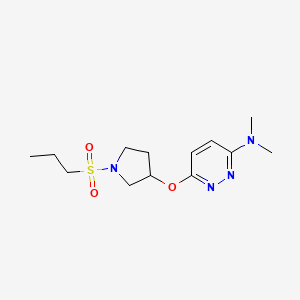
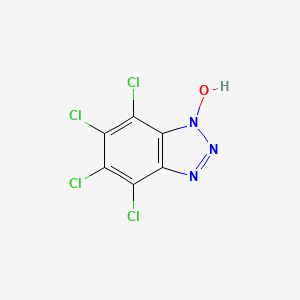
![2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2984368.png)
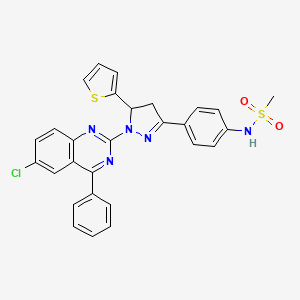
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzamide](/img/structure/B2984371.png)
![1-({[(4-Fluorobenzoyl)oxy]imino}methyl)-2-methoxybenzene](/img/structure/B2984372.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2984373.png)
![N-[2-(5-Propyl-1,2,4-oxadiazol-3-yl)propan-2-yl]prop-2-enamide](/img/structure/B2984374.png)
![Ethyl 3-(1-(2,5-dimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-2-carboxamido)propanoate](/img/structure/B2984379.png)
